molecular formula C20H17Cl2N3S B2978368 N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-83-1

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2978368
CAS RN: 393823-83-1
M. Wt: 402.34
InChI Key: RNGRMDJQKGBOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various areas of research, including pain management, cancer treatment, and neurological disorders.

Scientific Research Applications

Bioactive Component Synthesis

Pyrazine derivatives are widely used as frameworks in the synthesis of bioactive components due to their versatility and reactivity. They serve as key intermediates in creating pharmaceuticals and agrochemicals .

Catalysis

These compounds are also utilized in catalysis, aiding in various chemical reactions due to their stable yet reactive nature .

Nonlinear Optical (NLO) Technology

Pyrazine-based heterocyclic compounds have shown remarkable contributions towards NLO technological applications, which are crucial for developing optical communication systems .

Electrochemical Sensing

Certain pyrazine derivatives are used for electrochemical sensing of DNA, providing a method for detecting genetic material with high sensitivity .

Antioxidant and Antiurease Activity

These derivatives have been applied in vitro for their antioxidant properties and antiurease activity, indicating potential therapeutic uses .

Pharmacodynamic Activity

Research has shown that pyrazine-modified natural product derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities. They often have stronger pharmacodynamic activity and less toxicity than their parent compounds .

properties

IUPAC Name

N,1-bis(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRMDJQKGBOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.